molecular formula C9H9ClF2N2O B6229390 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2024658-08-8

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6229390
CAS No.: 2024658-08-8
M. Wt: 234.6
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Description

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one is a synthetic organic compound belonging to the class of dihydropyrimidinones This compound is characterized by the presence of a chloro substituent at the 6-position, a difluoromethylcyclopropyl group at the 3-position, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chlorouracil and 2,2-difluoro-1-methylcyclopropane.

    Formation of Intermediate: The 6-chlorouracil is reacted with a suitable alkylating agent to introduce the difluoromethylcyclopropyl group at the 3-position. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

    Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the dihydropyrimidinone core. Common reagents for this step include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction of the dihydropyrimidinone core can yield tetrahydropyrimidinone derivatives.

    Substitution: The chloro substituent at the 6-position can be replaced by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents such as ethanol or water.

Major Products

    Oxidation: Hydroxylated or ketone derivatives.

    Reduction: Tetrahydropyrimidinone derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biological Studies: Employed in studies to understand the interaction of dihydropyrimidinones with enzymes and receptors.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and difluoromethylcyclopropyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-methyl-3,4-dihydropyrimidin-4-one: Lacks the difluoromethylcyclopropyl group, resulting in different biological activity.

    3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one: Lacks the chloro substituent, affecting its reactivity and binding properties.

Uniqueness

6-chloro-3-[(2,2-difluoro-1-methylcyclopropyl)methyl]-3,4-dihydropyrimidin-4-one is unique due to the presence of both the chloro and difluoromethylcyclopropyl groups, which confer distinct chemical and biological properties. These substituents enhance its stability, reactivity, and potential as a therapeutic agent.

Properties

CAS No.

2024658-08-8

Molecular Formula

C9H9ClF2N2O

Molecular Weight

234.6

Purity

95

Origin of Product

United States

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